2,2,2-Trichloroethyl nitrite
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Overview
Description
2,2,2-Trichloroethyl nitrite is an organic compound with the molecular formula C2H2Cl3NO2. It is a nitrite ester derived from 2,2,2-trichloroethanol and nitrous acid. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl nitrite can be synthesized through the reaction of 2,2,2-trichloroethanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with 2,2,2-Trichloroethanol: The 2,2,2-trichloroethanol is then added to the nitrous acid solution, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method with scaled-up reaction vessels and controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethyl nitrite undergoes various chemical reactions, including:
Nitrosation: It can nitrosate thiols to form thionitrites.
Decomposition: It can decompose under certain conditions to release nitrogen oxides.
Common Reagents and Conditions:
Thiols: React with thiols in aqueous solutions to form thionitrites.
Acids and Bases: The reaction rate can be influenced by the pH of the solution.
Major Products Formed:
Thionitrites: Formed from the reaction with thiols.
Nitrogen Oxides: Released during decomposition.
Scientific Research Applications
2,2,2-Trichloroethyl nitrite is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for nitrosation reactions.
Biological Studies: It is studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Chemical Analysis: It is used in analytical chemistry for the detection and quantification of thiols and other reactive species.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl nitrite primarily involves its ability to donate a nitroso group (NO) to other molecules. This process, known as nitrosation, can modify the structure and function of target molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nitrosating ability.
Comparison with Similar Compounds
2,2,2-Trichloroethanol: A precursor to 2,2,2-trichloroethyl nitrite, used in various chemical reactions.
2,2-Dichloroethyl nitrite: A related nitrite ester with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electron-withdrawing capability and make it a potent nitrosating agent.
Properties
CAS No. |
90229-86-0 |
---|---|
Molecular Formula |
C2H2Cl3NO2 |
Molecular Weight |
178.40 g/mol |
IUPAC Name |
2,2,2-trichloroethyl nitrite |
InChI |
InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-8-6-7/h1H2 |
InChI Key |
YURNBPLUXKYSOL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)ON=O |
Origin of Product |
United States |
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